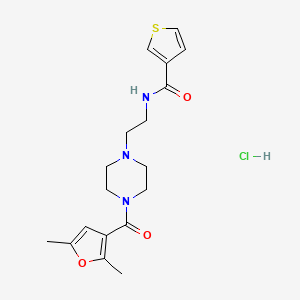

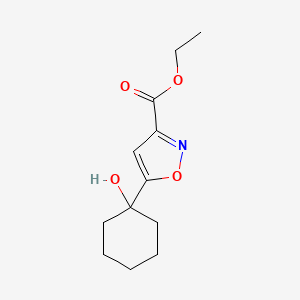

![molecular formula C11H16O3 B2842944 Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate CAS No. 2445750-85-4](/img/structure/B2842944.png)

Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl esters are a class of organic compounds that have wide applications in synthetic organic chemistry . They are characterized by the presence of a tert-butoxycarbonyl group, which can be introduced into a variety of organic compounds .

Synthesis Analysis

The synthesis of tert-butyl esters can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch process .Molecular Structure Analysis

The molecular structure of tert-butyl esters can be analyzed using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS . Single crystal X-ray diffraction analysis can further confirm the structure .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For instance, they can be used as building blocks in the synthesis of new bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Physical And Chemical Properties Analysis

Tert-butyl esters generally appear as a solid at 20 degrees Celsius . They should be stored under inert gas at a temperature below 0°C to avoid air sensitivity, hygroscopicity, and heat sensitivity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The structural flexibility of the piperazine ring in EN300-26863358 makes it an excellent building block for designing novel organic compounds. Researchers have exploited this property to synthesize amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives have demonstrated diverse biological activities, including:

Crystallography and Structural Studies

EN300-26863358 has been characterized using X-ray diffraction analysis, revealing its unique molecular structure. The molecule adopts different conformations, such as linear and L-shaped, depending on the substituents . Understanding its crystal packing and intermolecular interactions aids in drug design and optimization.

NMR Probes

Researchers have attached tert-butyl (tBu) groups to cysteines in proteins like synaptotagmin-1, complexin-1, and neuronal SNAREs for NMR studies. These tBu-modified proteins serve as valuable probes to investigate protein dynamics and interactions .

Precursor to Biologically Active Natural Products

EN300-26863358 derivatives can serve as precursors for synthesizing biologically active natural products. For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a related compound, is a potential precursor for natural products like Indiacen A and Indiacen B .

Synthetic Strategy in Drug Discovery

Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring is a strategic choice in drug discovery. EN300-26863358 derivatives can be tailored to optimize physicochemical properties and enhance interactions with macromolecules .

Safety and Hazards

Tert-butyl esters are classified as highly flammable liquids and vapors . They can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation and may cause an allergic skin reaction . They may also cause respiratory irritation . They are toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Tert-butyl esters find large applications in synthetic organic chemistry . Their synthesis process has been made more efficient, versatile, and sustainable with the use of flow microreactor systems . This opens up new possibilities for the synthesis of a wide variety of organic compounds. Future research could focus on exploring these possibilities and developing new synthetic methods and applications for tert-butyl esters.

Eigenschaften

IUPAC Name |

tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-10(2,3)14-9(13)7-6-11(7)5-4-8(11)12/h7H,4-6H2,1-3H3/t7-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOXWVNMRFGSBT-WRWORJQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC12CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@]12CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)

![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)

![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)

![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)

![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)

![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)